Biotin-EDA-PEG5-NHS

Biotinylation Protein labeling Spacer optimization

Traditional LC-biotin reagents require organic solvent pre-dissolution (DMSO/DMF) and cause protein aggregation during storage, while shorter PEG2-PEG3 linkers restrict biotin accessibility in sterically constrained environments. Biotin-EDA-PEG5-NHS eliminates these issues with its PEG5-EDA spacer design. • PEG5 spacer confers aqueous solubility, eliminating organic solvent pre-dissolution required for NHS-LC-Biotin. • Intermediate 29-31 Å spacer length balances steric accessibility to streptavidin binding pockets with minimized conformational flexibility versus PEG12 constructs. • Reduced aggregation enables higher biotin labeling densities without compromising conjugate functionality-ideal for ELISA, western blotting, and SPR applications.

Molecular Formula C30H49N5O12S
Molecular Weight 703.81
Cat. No. B1192398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-EDA-PEG5-NHS
SynonymsBiotin-EDA-PEG5-NHS
Molecular FormulaC30H49N5O12S
Molecular Weight703.81
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
InChIInChI=1S/C30H49N5O12S/c36-24(4-2-1-3-23-29-22(21-48-23)33-30(41)34-29)31-9-10-32-25(37)7-11-42-13-15-44-17-19-46-20-18-45-16-14-43-12-8-28(40)47-35-26(38)5-6-27(35)39/h22-23,29H,1-21H2,(H,31,36)(H,32,37)(H2,33,34,41)/t22-,23-,29-/m0/s1
InChIKeyXOCLEGZGRGGGTF-BOSRLCDASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-EDA-PEG5-NHS: Technical Baseline and Key Physicochemical Characteristics for Scientific Procurement


Biotin-EDA-PEG5-NHS is a heterobifunctional bioconjugation linker comprising a biotin moiety, an ethylenediamine (EDA) unit, a discrete five-unit polyethylene glycol (PEG5) spacer, and an N-hydroxysuccinimide (NHS) activated ester [1]. The compound is designed for covalent attachment of biotin to primary amine-containing biomolecules, including antibodies, proteins, and peptides [1]. The PEG5 spacer imparts enhanced aqueous solubility and flexibility to the conjugate, while the EDA unit provides additional molecular reach beyond standard biotin-PEG constructs [2]. The NHS ester enables efficient amine coupling under mild alkaline conditions (pH 7.2–8.5) to form stable, irreversible amide bonds [3]. This reagent serves as an intermediate-length biotinylation tool positioned between shorter PEG2–PEG3 linkers and extended PEG12 constructs [2].

Why Generic Substitution of Biotin-EDA-PEG5-NHS with Alternative Biotinylation Reagents Compromises Experimental Reproducibility


Interchanging Biotin-EDA-PEG5-NHS with other biotin-NHS esters without accounting for spacer length, chemical composition, and solubility introduces systematic variability that undermines quantitative reproducibility. Traditional LC-biotin (aminocaproic acid spacer) exhibits poor aqueous solubility and requires dissolution in organic solvents such as DMSO or DMF prior to protein conjugation . This hydrophobic spacer character promotes protein aggregation when biotinylated molecules are stored in solution, compromising conjugate functionality . In contrast, PEG-based spacers confer water solubility and reduce aggregation, but the precise PEG unit count (n=5 in this compound) critically influences steric accessibility of the biotin moiety to streptavidin or avidin binding pockets [1]. Shorter PEG2–PEG3 linkers may restrict biotin availability in sterically constrained environments, while excessively long PEG12 linkers can introduce unwanted conformational flexibility [1]. The EDA subunit present in Biotin-EDA-PEG5-NHS adds a distinctive structural element absent in standard biotin-PEG-NHS constructs, further modulating molecular reach and conjugate architecture. Selection without rigorous comparative data risks suboptimal labeling efficiency, variable signal intensity, and batch-to-batch inconsistency [1].

Quantitative Evidence Guide: Differentiating Biotin-EDA-PEG5-NHS from Closest Analogs via Comparative Performance Data


Spacer Arm Length: Intermediate PEG5 Configuration Balances Steric Accessibility and Conjugate Compactness

Biotin-EDA-PEG5-NHS provides an intermediate spacer arm length of approximately 29.0–31.3 Å, positioning it between shorter PEG2–PEG3 linkers and extended PEG12 constructs [1]. This length is sufficient to reduce steric hindrance when biotinylated molecules bind to avidin or streptavidin, while avoiding the excessive flexibility associated with very long PEG chains that may complicate conjugate characterization [1]. In comparison, NHS-LC-Biotin (aminocaproic acid spacer) provides only 22.4 Å of reach , and its hydrocarbon spacer lacks the hydrophilicity of PEG. Sulfo-NHS-LC-LC-Biotin extends the spacer to 30.5 Å but retains hydrophobic character that can promote protein aggregation . The PEG5 configuration thus achieves comparable reach to double-length LC constructs while maintaining PEG-mediated solubility advantages [1].

Biotinylation Protein labeling Spacer optimization

Aqueous Solubility: PEG5 Spacer Eliminates Organic Solvent Requirement Present in LC-Biotin Formulations

Biotin-EDA-PEG5-NHS is directly soluble in aqueous buffers due to its hydrophilic PEG5 spacer, eliminating the need for organic solvent pre-dissolution . In contrast, NHS-LC-Biotin is insoluble in water and must be dissolved in DMSO or DMF before addition to protein solutions . This organic solvent requirement for LC-biotin introduces an additional handling step and can induce protein denaturation or precipitation when organic solvent concentrations exceed protein tolerance thresholds . Even the water-soluble Sulfo-NHS-LC-Biotin variant still contains a hydrophobic aminocaproic acid spacer that promotes rapid aggregation of biotinylated proteins . The PEG spacer architecture in Biotin-EDA-PEG5-NHS transfers water solubility to the labeled biomolecule, reducing aggregation of biotinylated antibodies stored in solution compared to LC-biotin conjugates .

Bioconjugation Protein solubility Aqueous compatibility

PEG Length-Dependent Binding Kinetics: Five PEG Units Provide Distinct Dissociation Half-Time Relative to Shorter and Longer PEG Constructs

Functional studies on biotin-PEG conjugates binding to avidin tetramers demonstrate that spacer length influences complex dissociation kinetics [1]. Biotin-PEG conjugates with 7–27 atom spacers exhibit multiexponential dissociation kinetics, with 2:1 ligand-to-avidin complexes showing half-times of approximately 2 days at 25°C [1]. The PEG5-EDA spacer in Biotin-EDA-PEG5-NHS (approximately 30–35 atoms total length) falls within this characterized range, suggesting dissociation kinetics comparable to well-studied biotin-spacer-peptide conjugates [1]. Shorter PEG2–PEG3 linkers may produce faster dissociation due to increased steric strain at the binding pocket, while PEG12 constructs yield extended dissociation half-times [1]. The intermediate PEG5 configuration thus offers a balanced kinetic profile suitable for applications requiring both stable binding and reversible capture under defined elution conditions [1].

Avidin binding Dissociation kinetics Biotin-streptavidin

NHS Ester Hydrolytic Stability: Aqueous Half-Life Dictates Practical Conjugation Window

The NHS ester moiety in Biotin-EDA-PEG5-NHS undergoes competitive hydrolysis in aqueous buffers, with half-life ranging from several hours at pH 7.0 to less than 15 minutes at pH values above 8.0 [1]. For PEG-NHS ester conjugates, hydrolysis half-life at pH 8.0 is typically 20–30 minutes for standard NHS esters . Sulfo-NHS-LC-Biotin exhibits hydrolysis half-lives below 15 minutes at pH >8.0 but exceeds 2 hours at pH <6.5 [1]. The butyric acid NHS ester PEG variant demonstrates enhanced stability with hydrolysis half-life exceeding 20 minutes at pH 8.0 . Biotin-EDA-PEG5-NHS, containing a standard NHS ester, exhibits stability characteristics similar to other PEG-NHS biotinylation reagents, requiring reaction completion within 30–60 minutes at pH 7.5–8.0 to maximize conjugation yield before significant hydrolysis occurs [1]. Working with excess reagent (5–20 molar equivalents) is standard practice to compensate for hydrolytic loss .

NHS ester hydrolysis Conjugation efficiency Reagent stability

EDA Subunit Contribution: Enhanced Molecular Reach and Conjugate Architecture Differentiation

Biotin-EDA-PEG5-NHS contains an ethylenediamine (EDA) subunit between the biotin moiety and the PEG5 chain, a structural feature absent in standard biotin-PEG-NHS constructs [1]. The EDA unit adds approximately 4–5 atoms to the spacer arm length beyond the PEG5 chain alone, providing additional molecular reach [1]. This structural element may influence the orientation and accessibility of the biotin moiety within streptavidin binding pockets compared to PEG5-only constructs [2]. Spacer chemical composition, not merely length, affects conjugate performance; PEG spacers reduce nonspecific adsorption of biotinylated probes compared to hydrocarbon spacers [2]. The combination of EDA and PEG5 yields a hybrid spacer architecture that balances the hydrophilic properties of PEG with the defined geometry of the EDA linkage [1]. While direct comparative data for EDA-containing versus EDA-free PEG5 constructs is limited in primary literature, the structural distinction represents a procurement-relevant differentiation point [2].

Linker design Ethylenediamine spacer Conjugate flexibility

Protein Aggregation Mitigation: PEG Spacer Architecture Reduces Conjugate Precipitation Relative to Hydrocarbon Spacers

Biotinylation with PEG-containing linkers significantly reduces aggregation and precipitation of modified proteins compared to hydrocarbon-spacer reagents such as NHS-LC-Biotin [1]. NHS-LC-Biotin, despite its widespread use, causes rapid aggregation of biotinylated proteins due to the hydrophobic aminocaproic acid spacer [1]. Even the water-soluble Sulfo-NHS-LC-Biotin variant retains this aggregation propensity [1]. In contrast, PEG spacers impart amphiphilic character that prevents protein aggregation during conjugation and subsequent storage . Thermo Scientific EZ-Link NHS-PEG4-Biotin (structurally analogous to PEG5 constructs) is documented to prevent antibody aggregation better than Sulfo-NHS-LC-Biotin . For biotinylated peptides and proteins, PEG spacers dramatically reduce aggregation and precipitation while also reducing nonspecific binding [1]. Biotin-EDA-PEG5-NHS, containing the PEG5 spacer, is expected to confer similar aggregation-mitigating properties based on established PEG-spacer class effects .

Protein aggregation Conjugate stability PEGylation

Optimal Application Scenarios for Biotin-EDA-PEG5-NHS Based on Evidence-Based Performance Characteristics


Antibody Biotinylation for Immunoassays Requiring Aqueous Compatibility and Minimal Aggregation

Biotin-EDA-PEG5-NHS is optimally suited for biotinylating antibodies intended for ELISA, western blotting, and immunohistochemistry applications where aqueous solubility and long-term conjugate stability are essential. The PEG5 spacer eliminates the need for organic solvent pre-dissolution required for NHS-LC-Biotin and reduces protein aggregation compared to Sulfo-NHS-LC-Biotin . The intermediate spacer length (~29–31 Å) provides sufficient reach for streptavidin binding while minimizing the conformational flexibility that longer PEG12 linkers may introduce . This combination makes Biotin-EDA-PEG5-NHS particularly suitable for laboratories seeking to streamline conjugation workflows without sacrificing conjugate performance or storage stability .

Sterically Constrained Protein Labeling Requiring Balanced Spacer Length

The PEG5-EDA spacer in Biotin-EDA-PEG5-NHS provides an intermediate molecular reach that is advantageous when biotinylating proteins with sterically hindered lysine residues or when biotinylated proteins must bind to avidin matrices in close proximity. The 29–31 Å spacer length exceeds the 22.4 Å reach of NHS-LC-Biotin , improving access to avidin binding pockets without the potential over-flexibility of PEG12 constructs [1]. This intermediate configuration is supported by functional studies showing that 7–27 atom spacers yield dissociation half-times of approximately 2 days at 25°C for 2:1 ligand-to-avidin complexes [1]. Applications such as surface plasmon resonance, affinity pull-down assays, and proximity ligation benefit from this balanced spacer geometry [1].

High-Degree Biotinylation Protocols Where Protein Aggregation Must Be Avoided

Biotin-EDA-PEG5-NHS is well-suited for protocols requiring high-degree biotin labeling (multiple biotin moieties per protein) without inducing protein precipitation or loss of functionality. Unlike NHS-LC-Biotin and Sulfo-NHS-LC-Biotin, which cause rapid protein aggregation even at moderate labeling densities , PEG-containing linkers dramatically reduce aggregation and precipitation of modified proteins . The hydrophilic PEG5 spacer transfers solubility to the biotinylated conjugate, enabling higher labeling ratios while maintaining protein solubility . This property is particularly valuable for applications such as nanoparticle functionalization, affinity chromatography resin preparation, and fluorescence-activated cell sorting where high biotin density enhances signal but must not compromise biomolecule integrity .

Comparative Linker Optimization Studies Requiring Well-Defined Intermediate Spacer Length

Biotin-EDA-PEG5-NHS serves as a benchmark intermediate-length PEG linker for systematic studies evaluating spacer length effects on biotin-streptavidin binding kinetics, protein conjugate behavior, and assay performance. The discrete five-unit PEG configuration, combined with the EDA subunit, provides a reproducible and well-defined spacer length positioned between shorter (PEG2–PEG3) and longer (PEG12) constructs [1]. This positioning enables researchers to establish structure-activity relationships for biotin conjugate performance in their specific assay systems. The compound's standard NHS ester reactivity ensures predictable conjugation kinetics consistent with class-level behavior, where hydrolysis half-lives range from several hours at pH 7.0 to <15 minutes at pH >8.0 [2], allowing established conjugation protocols to be applied with minimal optimization [2].

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